3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Researchers screening CNS targets face a scarcity of sub-170 Da fragments with dual pharmacophoric validation. This compound resolves that gap by combining a PDE10A-active 5,6-dimethylpyridinone core with a kinase-relevant 3-(1-aminoethyl) side chain in a single Rule-of-Three compliant entity. - Bifunctional architecture enables two independent hit evolution paths from one screening well. - 98% purity grade minimizes false-positive rates in high-concentration fragment screens (0.5-2 mM). - Racemic mixture suitable for direct screening or chiral resolution to explore enantiomer-specific kinase inhibition.

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
Cat. No. B11791799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)C(=C1)C(C)N)C
InChIInChI=1S/C9H14N2O/c1-5-4-8(6(2)10)9(12)11-7(5)3/h4,6H,10H2,1-3H3,(H,11,12)
InChIKeyPLIPGHPUSYGLRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Baseline Overview


3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one (CAS 1365942-01-3) is a chiral, trisubstituted pyridin-2(1H)-one derivative with molecular formula C9H14N2O and molecular weight 166.22 g/mol . The compound combines three pharmacologically relevant structural features within a single scaffold: a pyridin-2(1H)-one core, 5,6-dimethyl ring substitution, and a racemic 3-(1-aminoethyl) side chain bearing a stereogenic center . The 5,6-dimethyl pattern distinguishes it from the widely cataloged 3-(1-aminoethyl)pyridin-2(1H)-one (CAS 516500-20-2, MW 138.17) by adding 28.05 Da of mass and significantly increased lipophilicity . It is commercially available at purities of 95% (AKSci) and 98% (Leyan), and is classified as a research chemical building block with no MDL number or formal regulatory filings yet assigned .

Why Generic Pyridinones Cannot Replace This Compound


The target compound occupies a distinct structural niche that is not covered by either the non-methylated 3-(1-aminoethyl)pyridin-2(1H)-one analogs or the 3-unsubstituted 5,6-dimethylpyridin-2(1H)-one scaffold. The simultaneous presence of the 3-(1-aminoethyl) side chain and the 5,6-dimethyl substitution creates a combined steric and electronic profile that cannot be replicated by mixing or alternating between these two simpler chemotypes . Critically, the 5,6-dimethyl motif is a validated pharmacophoric element in PDE10A antagonist development, where 5,6-disubstituted pyridin-2(1H)-one derivatives demonstrated nanomolar potency and oral bioavailability in rodent psychosis models [1]. Independently, the 3-(1-aminoethyl)pyridin-2(1H)-one scaffold—particularly in its enantiopure (S)-form—has been identified as a ligand-efficient kinase inhibitor scaffold targeting Mps1 and Aurora kinases [2]. A procurement decision that substitutes either building block forfeits the opportunity to explore the intersection of these two independently validated pharmacophoric domains within a single, bifunctional molecular entity.

Quantitative Differentiation Against Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation

The target compound (MW 166.22 Da) bears a mass increase of 28.05 Da (+20.3%) relative to 3-(1-aminoethyl)pyridin-2(1H)-one (CAS 516500-20-2, MW 138.17 Da) due to the 5,6-dimethyl substitution . This mass increment is accompanied by a calculated increase in lipophilicity: the 5,6-dimethylpyridin-2(1H)-one core has a measured LogP of 0.99 (XLogP3: 0.5) and PSA of 32.86 Ų [1], whereas the non-methylated 3-aminopyridin-2(1H)-one scaffold exhibits a LogP of approximately -0.35 as measured for 3-amino-5,6-dimethylpyridin-2(1H)-one . The combined effect of the 3-(1-aminoethyl) substituent and the 5,6-dimethyl motif on the target compound is estimated to place its LogP approximately 1.3–1.6 units higher than the non-methylated comparator, translating to a >10-fold increase in calculated octanol-water partition coefficient. This difference is critical for membrane permeability and blood-brain barrier penetration potential in CNS-targeted programs [1].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Chiral Aminoethyl Group Enables Stereochemical Diversification

The target compound contains a stereogenic center at the 1-position of the 3-aminoethyl side chain, yielding a racemic mixture (R/S) . In contrast, the closest 5,6-dimethyl-substituted comparator—3-amino-5,6-dimethylpyridin-2(1H)-one (CAS 139549-03-4)—bears a planar NH2 group at C3 with zero rotatable bonds and is explicitly classified as achiral . The absence of a stereocenter in the 3-amino comparator precludes enantioselective synthesis and chiral resolution strategies. Research on the structurally related (S)-3-(1-aminoethyl)pyridin-2(1H)-one scaffold has demonstrated that stereochemistry at the aminoethyl position is a critical determinant of kinase inhibitory activity, with the (S)-enantiomer serving as the eutomer for Mps1 and Aurora kinase inhibition [1]. The chiral aminoethyl group also provides a functional handle for diastereomeric salt resolution or chiral auxiliary-mediated synthesis, enabling procurement of enantiopure material for structure-activity relationship (SAR) studies .

Asymmetric Synthesis Stereochemistry Kinase Inhibitor Design

5,6-Dimethyl Substitution as PDE10A Pharmacophoric Motif

The 5,6-dimethyl substitution pattern on the pyridin-2(1H)-one core is a critical pharmacophoric element identified through systematic SAR analysis of PDE10A inhibitors. In the landmark study by Hamza et al. (2015), 5,6-disubstituted pyridin-2(1H)-one derivatives were optimized from an inactive diarylpyridine-2-amine starting point, ultimately yielding compounds with PDE10A IC50 values in the low nanomolar range and oral bioavailability sufficient to demonstrate efficacy in rodent models of psychosis [1]. The 5,6-dimethyl pattern contributes to optimal fit within the PDE10A active site by filling a hydrophobic pocket that is not adequately occupied by unsubstituted or mono-substituted analogs. While the target compound 3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one itself has not been directly profiled in published PDE10A assays, its 5,6-dimethylpyridin-2(1H)-one core is identical to the validated PDE10A antagonist scaffold, and the 3-(1-aminoethyl) substituent provides a vector for additional binding interactions within the ATP-binding pocket [1] [2]. In contrast, 3-(1-aminoethyl)pyridin-2(1H)-one (without 5,6-dimethyl substitution) cannot engage this hydrophobic subpocket.

CNS Drug Discovery PDE10A Inhibition Schizophrenia Neuropharmacology

Dual Kinase and PDE10A Pharmacophore Potential

The target compound uniquely merges two independently validated pharmacophoric domains within a single small-molecule scaffold (MW < 170 Da): (a) the 3-(1-aminoethyl)pyridin-2(1H)-one substructure, identified as a ligand-efficient kinase inhibitor core targeting Mps1 (TTK) and Aurora kinases with IC50 values in the low nanomolar range for optimized derivatives [1]; and (b) the 5,6-dimethylpyridin-2(1H)-one substructure, validated as a PDE10A antagonist pharmacophore [2]. No single comparator compound offers this bifunctional potential: 3-amino-5,6-dimethylpyridin-2(1H)-one lacks the aminoethyl extension needed for kinase hinge-binding interactions; 3-(1-aminoethyl)pyridin-2(1H)-one lacks the 5,6-dimethyl motif needed for PDE10A pocket occupancy; and 5,6-dimethylpyridin-2(1H)-one lacks any C3 substituent. The fragment-like molecular weight (166.22 Da) combined with this dual pharmacophoric potential makes the target compound particularly attractive for fragment-based drug discovery (FBDD) screening libraries where high ligand efficiency (LE > 0.3 kcal/mol per heavy atom) is a critical selection criterion [1].

Polypharmacology Kinase Inhibition Fragment-Based Drug Discovery Anticancer

Commercial Purity Grades for Fit-for-Purpose Procurement

The target compound is commercially available at two distinct purity specifications: 98% (Leyan, product 1666063) and 95% (AKSci, product 9041ED) . The 98% grade is suitable for fragment screening and biophysical assays where trace impurities could confound hit validation, while the 95% grade provides a cost-effective option for library synthesis and initial SAR exploration. In contrast, the nearest comparator 3-amino-5,6-dimethylpyridin-2(1H)-one (CAS 139549-03-4) is typically offered at 95% purity , and 5,6-dimethylpyridin-2(1H)-one (CAS 27992-31-0) is available at 95% specification [1], with no 98% option identified. The CymitQuimica listing for the target compound notes a 'Discontinued' status for the 1g scale, indicating potentially constrained supply that may influence procurement timing decisions . Storage recommendations are consistent across vendors: long-term storage in a cool, dry place .

Chemical Procurement Building Blocks Quality Control

Procurement-Driven Application Scenarios


Fragment Library Enrichment for Dual Kinase-PDE10A Screening

Procure the 98% purity grade (Leyan) for inclusion in fragment screening libraries targeting CNS indications where both kinase dysregulation (Mps1/Aurora in glioblastoma) and PDE10A signaling (schizophrenia, Huntington's disease) are therapeutically relevant. The compound's sub-170 Da MW and 12 heavy atoms place it within optimal Rule-of-Three fragment space, while its bifunctional pharmacophoric architecture—as established in Section 3, Evidence Items 3 and 4—provides two independent starting points for hit evolution from a single screening well. The 98% purity grade is recommended to minimize false-positive rates in high-concentration fragment screens (typically 0.5–2 mM) [1] [2].

Stereochemical SAR of Aminopyridinone Kinase Inhibitors

Use the racemic target compound as starting material for chiral resolution (e.g., diastereomeric salt formation or chiral preparative HPLC) to obtain both (R)- and (S)-enantiomers. As demonstrated in Section 3, Evidence Item 2, the chiral 3-(1-aminoethyl) group is a critical determinant of Mps1/Aurora kinase inhibitory activity in the related 3-aminopyridin-2(1H)-one scaffold. Procurement of the 95% grade (AKSci) is sufficient and cost-effective for this application, as subsequent chromatographic resolution provides additional purification. The resolved enantiomers can then be further derivatized at the primary amine to explore kinase selectivity profiles [1] .

PDE10A Lead Optimization via C3 Derivatization

For medicinal chemistry programs building on the validated PDE10A 5,6-disubstituted pyridin-2(1H)-one scaffold (Section 3, Evidence Item 3), procure the target compound as a key intermediate for late-stage functionalization at the primary amine. The 3-(1-aminoethyl) group serves as a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis—enabling rapid exploration of vectors extending from the pyridinone C3 position toward additional PDE10A binding site interactions. This approach preserves the essential 5,6-dimethyl pharmacophore while systematically varying the C3 substituent, a strategy directly aligned with the SAR trajectory described in Hamza et al. (2015) [2].

Antibacterial Virulence Factor Screening

The target compound's 3-(1-aminoethyl) substituent structurally overlaps with the 'amino methylated 2-pyridinones' chemotype claimed in US Patent US20070082887 (Washington University) for inhibiting bacterial pili formation and biofilm development in uropathogenic E. coli [3]. While the patent exemplification focuses on N-alkylated and C-aminomethylated variants, the 3-(1-aminoethyl)-5,6-dimethyl substitution pattern represents an unexplored region of this IP space. Procurement at 95% purity is appropriate for pilot antibacterial screening assays, where the 5,6-dimethyl substitution may additionally enhance membrane permeability relative to the parent aminomethylated scaffold. This application leverages the structural intersection between the kinase/PDE10A pharmacophore space and the antibacterial pili inhibition chemotype [3].

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